BenchChemオンラインストアへようこそ!

(S)-1-(2-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine

Chiral resolution Enantioselective synthesis Stereochemical purity

(S)-1-(2-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine (CAS 1212816-43-7 as free base; CAS 1391559-28-6 as hydrochloride salt) is a chiral, non-racemic α-trifluoromethyl amine featuring a 2-bromopyridine scaffold. This compound belongs to a broader class of halogenated pyridine derivatives valued in medicinal chemistry for their ability to serve as versatile intermediates in kinase inhibitor programs and agrochemical discovery.

Molecular Formula C7H6BrF3N2
Molecular Weight 255.03 g/mol
Cat. No. B13044374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(2-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine
Molecular FormulaC7H6BrF3N2
Molecular Weight255.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)Br)C(C(F)(F)F)N
InChIInChI=1S/C7H6BrF3N2/c8-6-4(2-1-3-13-6)5(12)7(9,10)11/h1-3,5H,12H2/t5-/m0/s1
InChIKeyGMMQHKBDGCGMCM-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-(2-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine: A Chiral Bromopyridine Building Block for Drug Discovery


(S)-1-(2-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine (CAS 1212816-43-7 as free base; CAS 1391559-28-6 as hydrochloride salt) is a chiral, non-racemic α-trifluoromethyl amine featuring a 2-bromopyridine scaffold . This compound belongs to a broader class of halogenated pyridine derivatives valued in medicinal chemistry for their ability to serve as versatile intermediates in kinase inhibitor programs and agrochemical discovery [1]. Its defining structural features—a stereogenic carbon bearing a trifluoromethyl group and a primary amine, coupled with a bromine atom at the pyridine 2-position—enable downstream functionalization via cross-coupling chemistry while the trifluoroethylamine moiety enhances metabolic stability relative to non-fluorinated analogs [2].

Why (S)-1-(2-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine Cannot Be Replaced by a Generic In-Class Analog


Within the bromopyridine–trifluoroethylamine family, at least five distinct regioisomeric and stereoisomeric variants exist, each differing in the position of the bromine atom on the pyridine ring (2-, 4-, 5-, or 6-position) and the absolute configuration at the chiral α-carbon . These structural differences are not cosmetic; the bromine position dictates the electronic character of the pyridine ring and the orientation of the amine pharmacophore, which in turn governs both reactivity in cross-coupling reactions and binding interactions with biological targets . Furthermore, the (S)-enantiomer and its (R)-counterpart (CAS 1213066-11-5) are not interchangeable in chiral environments such as enzyme active sites, where enantioselective recognition can translate into differential potency, selectivity, and pharmacokinetic profiles [1]. Substituting the hydrochloride salt (CAS 1391559-28-6) with the free base (CAS 886371-21-7) also alters aqueous solubility and formulation behavior, which can confound assay reproducibility in early-stage screening .

Quantitative Differentiation Evidence for (S)-1-(2-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine vs. Closest Analogs


Chiral Identity: (S)-Enantiomer vs. Racemate and (R)-Enantiomer

The target compound is the single (S)-enantiomer, whereas the closely related CAS 886371-21-7 is the racemic mixture. The (R)-enantiomer counterpart is available under CAS 1213066-11-5. In medicinal chemistry campaigns, enantiopure intermediates are essential for developing single-enantiomer drug candidates, as the FDA and EMA require characterization of both enantiomers for chiral drugs . The (S)-enantiomer can be procured with a specified enantiomeric excess (typically ≥ 95% by chiral HPLC), while racemic material introduces an uncontrolled 1:1 mixture that can confound structure–activity relationship (SAR) studies .

Chiral resolution Enantioselective synthesis Stereochemical purity

Bromine Regiochemistry: 2-Bromo-3-pyridinyl vs. Alternative Regioisomers

The bromine atom at the 2-position of the pyridine ring (ortho to the ring nitrogen) confers distinct electronic and steric properties compared to the 4-, 5-, and 6-substituted analogs. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura), the 2-bromopyridine is generally more reactive toward oxidative addition than the 3-bromo isomer due to the electron-withdrawing effect of the adjacent pyridine nitrogen, which lowers the electron density at the C–Br bond . Conversely, the 2-bromo substituent is less sterically hindered than bromine at the 3- or 4-position in certain coupling manifolds, enabling higher yields in the construction of biaryl and heteroaryl linkages [1].

Regioselectivity Cross-coupling Medicinal chemistry

Salt Form Advantage: Hydrochloride vs. Free Base for Aqueous Solubility

The hydrochloride salt (CAS 1391559-28-6, MW 291.49) is more soluble in aqueous media than the free base (CAS 886371-21-7, MW 255.03) due to ionization of the primary amine. The free base form has a computed XLogP3-AA of 1.9 [1], indicating moderate lipophilicity, whereas the HCl salt is expected to have a significantly lower logD at physiological pH, enhancing aqueous solubility for in vitro assay applications . This difference in physical form can directly impact the accuracy of IC50 determinations in enzyme inhibition assays where compound precipitation or aggregation at higher testing concentrations may produce false negatives .

Salt selection Solubility Formulation Assay reproducibility

Physicochemical Property Profile: Trifluoroethylamine Moiety vs. Non-Fluorinated Analogs

The trifluoroethylamine group (-CH(CF3)NH2) serves as a metabolically stable amide isostere and is a well-validated motif in drug design, notably employed in cathepsin K inhibitors such as odanacatib [1]. Compared to a non-fluorinated α-methylbenzylamine analog, the trifluoromethyl group increases lipophilicity (XLogP3-AA = 1.9 for the free base) while simultaneously increasing metabolic stability by blocking oxidative metabolism at the benzylic position . The computed hydrogen bond donor count (1) and acceptor count (5) place this compound within Lipinski's rule-of-five space for oral drug-likeness [2].

Metabolic stability Lipophilicity Physicochemical properties Drug-likeness

Optimal Scientific and Industrial Application Scenarios for (S)-1-(2-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine


Enantioselective Kinase Inhibitor Lead Optimization

The single (S)-enantiomer (CAS 1391559-28-6, HCl salt) is ideally suited for structure-based drug design programs targeting kinases such as JAK2 or BRD4, where the absolute stereochemistry of the α-trifluoromethyl amine moiety directly influences binding pose and potency. The enantiopure starting material eliminates the need for chiral supercritical fluid chromatography (SFC) resolution of late-stage intermediates, reducing development timelines and API cost .

Diversity-Oriented Synthesis via Suzuki–Miyaura Cross-Coupling

The 2-bromopyridine moiety enables palladium-catalyzed cross-coupling with arylboronic acids, a key transformation for generating focused compound libraries in medicinal chemistry. Compared to the 5-bromo or 6-bromo regioisomers, the 2-bromo substituent benefits from enhanced oxidative addition kinetics due to the electron-withdrawing proximity of the pyridine nitrogen, potentially delivering higher coupling yields and broader substrate scope .

Agrochemical Discovery: Trifluoromethylpyridine-Based Pesticide Intermediates

Pyridyl-methanamine derivatives bearing trifluoromethyl groups have been disclosed as active ingredients in novel pesticide compositions (U.S. Patent Application 12/305664). The (S)-enantiomer may serve as a chiral building block for agrochemical lead discovery, where metabolic stability conferred by the trifluoromethyl group is advantageous for field persistence .

In Vitro ADME and Enzyme Inhibition Profiling

The hydrochloride salt form (CAS 1391559-28-6) is directly soluble in aqueous assay buffers, making it suitable for high-throughput screening (HTS) campaigns without additional formulation steps. This salt form reduces the risk of false negatives arising from compound precipitation in DMSO-to-buffer dilution protocols, a common pitfall when using the free base in biochemical IC50 determinations .

Quote Request

Request a Quote for (S)-1-(2-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.